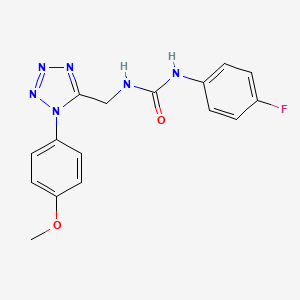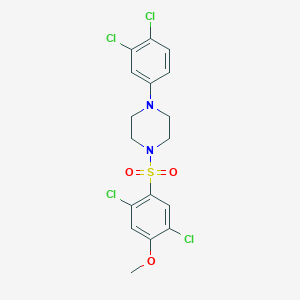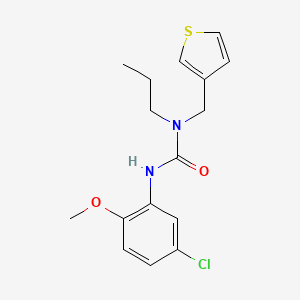
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to have promising results in preclinical studies, indicating its potential as a treatment for certain diseases. In
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Urea derivatives have been studied for their nonlinear optical properties. For instance, some bis-chalcone derivatives doped in polymer matrices exhibit significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, comparable to those of certain dyes. These properties are useful in the development of optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Cancer Research
- Symmetrical N,N'-diarylureas have shown potential as activators of the eIF2α kinase heme regulated inhibitor. These compounds can inhibit cancer cell proliferation and may serve as leads for the development of non-toxic, targeted anti-cancer agents (Denoyelle et al., 2012).
Free Radical Scavenging
- Certain urea derivatives have been investigated for their role as free radical scavengers. For example, 1‐(3‐tert‐butyl‐2‐hydroxy‐5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride has been shown to reduce myocardial infarct size in rabbits, indicating its potential use in treating conditions related to oxidative stress (Yamashita et al., 2000).
Environmental Studies
- Studies have also been conducted on the degradation and environmental fate of urea derivatives. For example, research on the photodegradation and hydrolysis of substituted urea pesticides in water shows the stability and decomposition patterns of these compounds, which is crucial for environmental risk assessments (Gatidou & Iatrou, 2011).
Photophysical Properties
- The synthesis of specific urea derivatives has been explored for their photophysical properties. For example, mononuclear gold(I) acetylide complexes with urea groups exhibit intense luminescence and anion sensing properties, which can be applied in the field of molecular electronics and sensors (Zhou et al., 2012).
Corrosion Inhibition
- Urea derivatives have been found effective as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain urea compounds can significantly reduce the corrosion of mild steel in hydrochloric acid, which is relevant in industrial applications (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-7-19(10-12-6-8-22-11-12)16(20)18-14-9-13(17)4-5-15(14)21-2/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMODCDCKCALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

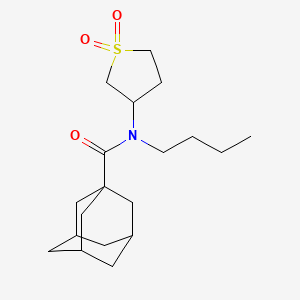
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)
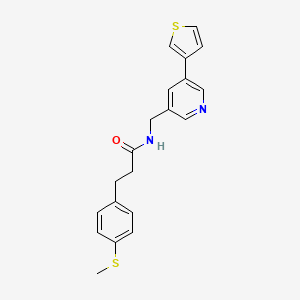
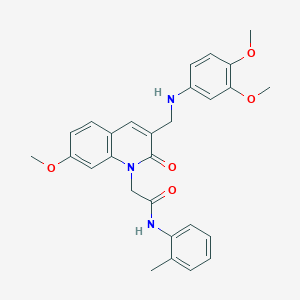
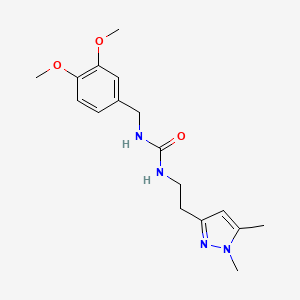
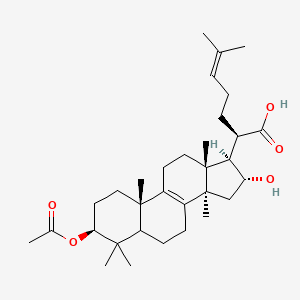
![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)
